molecular formula C11H14N5Na3O9P2S B12841919 2-Methylthioadenosine diphosphate (sodium salt)

2-Methylthioadenosine diphosphate (sodium salt)

Cat. No.: B12841919
M. Wt: 523.24 g/mol
InChI Key: YZZFOJOWTQNBDH-MTQUBGKESA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthioadenosine diphosphate (sodium salt) involves the methylation of adenosine diphosphate (ADP) at the 2-position of the adenine nucleobase. This is typically achieved through a series of phosphorylation and methylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized biochemical laboratories. The process involves the use of high-purity reagents and stringent quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthioadenosine diphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in phosphorylation and dephosphorylation reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted adenosine compounds .

Scientific Research Applications

2-Methylthioadenosine diphosphate (sodium salt) is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in the synthesis of nucleotides and nucleotide analogs.

    Biology: To study the role of P2Y receptors in cellular signaling and platelet aggregation.

    Medicine: As a tool to investigate the mechanisms of blood coagulation and potential therapeutic targets for anti-platelet drugs.

    Industry: In the development of diagnostic assays and biochemical research tools.

Comparison with Similar Compounds

    Adenosine Diphosphate (ADP): A naturally occurring nucleotide that also acts on P2Y receptors but lacks the methylthio group.

    2-Methylthioadenosine Triphosphate (2-MeSATP): Similar to 2-Methylthioadenosine diphosphate but with an additional phosphate group.

Uniqueness: 2-Methylthioadenosine diphosphate (sodium salt) is unique due to its high potency and selectivity for P2Y receptors, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C11H14N5Na3O9P2S

Molecular Weight

523.24 g/mol

IUPAC Name

trisodium;[[(2S,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H17N5O9P2S.3Na/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-7(17)8(5(2-28)23-11)24-27(21,22)25-26(18,19)20;;;/h3,5,7-8,11,17,28H,2H2,1H3,(H,21,22)(H2,12,14,15)(H2,18,19,20);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1

InChI Key

YZZFOJOWTQNBDH-MTQUBGKESA-K

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+]

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)OP(=O)([O-])OP(=O)([O-])[O-])O)N.[Na+].[Na+].[Na+]

Origin of Product

United States

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